Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Overview
Description
The compound Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a derivative of 1,2-dihydroisoquinoline, which is a structural motif found in various pharmacologically active molecules. The compound features an ethyl ester group, a benzylcarbamoyl moiety, and an isoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.
Synthesis Analysis
The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates has been reported through the reaction of 2-ethoxycarbonylisoquinolinium chloride with trimethylsilyl enol ethers, followed by base-induced cyclization to form pyrido[2,1-a]isoquinoline derivatives . Although the specific synthesis of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is not detailed, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure analysis of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is not provided, related compounds such as ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate have been characterized using spectroscopic techniques including electronic absorption, IR, 1H and 13C NMR spectroscopy, and elemental analysis . These techniques could be employed to elucidate the structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar ethyl 2-oxoalkyl propanoates has been explored, where they react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in different solvents . This suggests that the ethyl 2-oxoalkyl moiety in Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate could potentially undergo similar nucleophilic addition reactions with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be inferred from related compounds. For instance, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its metal complexes has been studied using differential scanning calorimetry and thermogravimetric analysis . These techniques could provide insights into the stability and decomposition patterns of the compound of interest. Additionally, the solubility, melting point, and other physicochemical properties would be important to determine for a comprehensive understanding of this compound's characteristics.
Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is involved in the synthesis of various complex organic compounds. For instance, it plays a role in the formation of benzoquinolylacetic and benzoquinolinecarboxylic acids derivatives through condensation reactions, as demonstrated in the synthesis of β-oxoacids esters leading to benzo[f]quinoline derivatives (Gusak & Kozlov, 2007). Similarly, it contributes to the synthesis of antimicrobial quinazolines, showcasing its utility in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Involvement in Chemical Reactions
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is also crucial in specific chemical reactions. For instance, its reaction with S-methylisothiosemicarbazide hydroiodide leads to the formation of various compounds like 3-methylsulfanyl-1,2,4-triazin-5(2H)-ones and 1,2,4-triazine-3,5(2H,4H)-diones (Vetyugova et al., 2018). This illustrates its versatility in organic synthesis, contributing to the creation of heterocyclic compounds.
Formation of Complexes with Metal Ions
This compound is involved in the formation of complexes with metal ions like copper(II) and cobalt(II). The structures of these complexes have been determined through spectroscopy and elemental analysis, indicating its potential application in coordination chemistry (Maksimov et al., 2020).
Central Nervous System Activity
It has been used to synthesize compounds that exhibit central nervous system activity. These derivatives generally lead to loss of motor control in experimental models, indicating a potential for further exploration in neurological studies (Hung, Janowski, & Prager, 1985).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is the Steroidogenic Factor 1 (SF-1) . SF-1 is a nuclear receptor that regulates many genes involved in sexual development and reproduction, and in the production of steroid hormones .
Mode of Action
This compound interacts with SF-1 by binding to it, which leads to a change in the activation state of SF-1 . This interaction is monitored via co-transfection of CHO-K1 cells with a plasmid encoding a Gal4-SF-1 chimerical transcription factor .
Biochemical Pathways
The binding of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate to SF-1 affects the transcriptional activity of SF-1, thereby influencing the expression of genes regulated by this nuclear receptor
Result of Action
The molecular and cellular effects of the action of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate are largely dependent on its interaction with SF-1 . By influencing the activation state of SF-1, this compound can potentially affect the expression of numerous genes involved in sexual development, reproduction, and steroid hormone production .
properties
IUPAC Name |
ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-29-23(28)16(2)30-20-11-7-10-19-18(20)12-13-25(22(19)27)15-21(26)24-14-17-8-5-4-6-9-17/h4-13,16H,3,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGMEKVYMYOZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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